molecular formula C17H14Cl2N4O2 B13750709 1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride

1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride

Cat. No.: B13750709
M. Wt: 377.2 g/mol
InChI Key: SWURNHDNFQEFIW-UHFFFAOYSA-N
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Description

1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, introduction of the guanidino group, and chlorination. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis.

    Biology: It may be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline
  • 1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline sulfate

Uniqueness

1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid;hydrochloride

InChI

InChI=1S/C17H13ClN4O2.ClH/c18-14-8-21-15(22-17(19)20)13-7-10(4-5-12(13)14)9-2-1-3-11(6-9)16(23)24;/h1-8H,(H,23,24)(H4,19,20,21,22);1H

InChI Key

SWURNHDNFQEFIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl

Origin of Product

United States

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